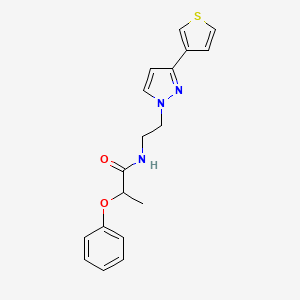![molecular formula C14H16Cl2N4O3S B2965583 ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate CAS No. 338968-02-8](/img/structure/B2965583.png)
ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate is a chemical compound with the molecular formula C14H16Cl2N4O3S . It has a molecular weight of 391.27284 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C14H16Cl2N4O3S. It contains 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .Aplicaciones Científicas De Investigación
Agriculture: Pesticide Formulation
This compound has potential use in agriculture as part of pesticide formulations. Its structure suggests it could be effective in disrupting the life cycle of pests, possibly by interfering with their reproductive systems or metabolic pathways .
Medicine: Drug Discovery
In the field of medicine, this compound could be explored for its pharmacological properties. The tetrazole moiety is a bioisostere for the carboxylate group and is present in many drug molecules. This suggests that ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate might be a candidate for drug development, particularly in the design of new therapeutic agents.
Biochemistry: Enzyme Inhibition Studies
The unique structure of this compound, particularly the presence of a tetrazole group, could make it a useful tool in biochemistry for studying enzyme inhibition. It may bind to the active sites of enzymes, providing insights into enzyme mechanisms and structure-function relationships.
Environmental Science: Pollutant Degradation
Research in environmental science could leverage this compound in studies related to pollutant degradation. Its chemical properties might allow it to participate in reactions that break down harmful environmental pollutants into less toxic substances .
Material Science: Synthesis of Novel Materials
In material science, this compound could be used to synthesize novel materials with specific properties. For example, it could be incorporated into polymers to impart additional functionality, such as increased resistance to degradation or enhanced binding capacity for certain metals.
Chemical Engineering: Catalyst Design
Chemical engineers might find applications for this compound in the design of catalysts. Its molecular structure could facilitate reactions that are important in industrial processes, potentially leading to more efficient production methods.
Analytical Chemistry: Chromatography Standards
Nanotechnology: Nanocarrier Systems
Propiedades
IUPAC Name |
ethyl 2-[1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3S/c1-4-22-13(21)7-24-14-17-18-19-20(14)11-6-12(23-8(2)3)10(16)5-9(11)15/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAJEYNYPTFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

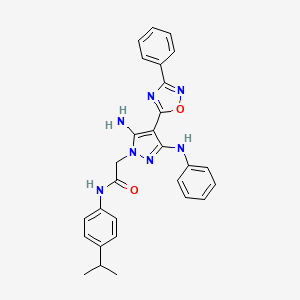
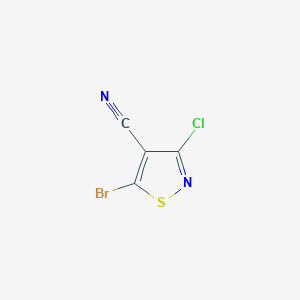
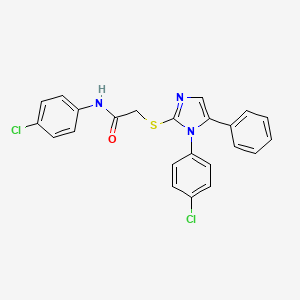
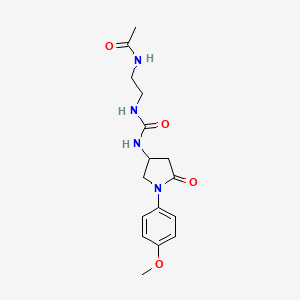
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)

![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
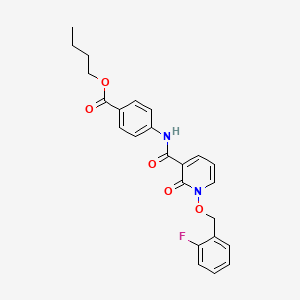
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

